molecular formula C19H21BF2O3 B598611 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester CAS No. 1204580-70-0

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester

Cat. No.: B598611
CAS No.: 1204580-70-0
M. Wt: 346.181
InChI Key: NAHWIASKEBANNQ-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of two fluorine atoms, a benzyloxy group, and a boronic acid pinacol ester moiety, making it a versatile reagent in various chemical transformations.

Mechanism of Action

Target of Action

The primary target of the compound “2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester” is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the Suzuki–Miyaura coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a part of various biochemical pathways involved in carbon–carbon bond formation . The compound’s interaction with palladium in the transmetalation step is a key part of these pathways .

Pharmacokinetics

The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in various organic synthesis processes .

Action Environment

The compound’s action, particularly its stability and rate of hydrolysis, is influenced by environmental factors such as the pH of the environment . At physiological pH, the rate of hydrolysis is considerably accelerated . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester typically involves the following steps:

    Halogenation: The starting material, 2,3-difluorophenol, undergoes halogenation to introduce the benzyloxy group.

    Borylation: The halogenated intermediate is then subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This step forms the boronic acid pinacol ester.

The reaction conditions for these steps generally include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate, under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl halides to form biaryl compounds.

    Hydrolysis: The ester can hydrolyze under acidic or basic conditions to form the corresponding boronic acid.

    Oxidation: The compound can be oxidized to form phenols or quinones.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

    Suzuki–Miyaura Coupling: Biaryl compounds.

    Hydrolysis: Boronic acids.

    Oxidation: Phenols or quinones.

Scientific Research Applications

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.

    Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its role in the synthesis of boron-containing drugs, which are used in cancer therapy and other medical applications.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorophenylboronic acid pinacol ester
  • 2-(Benzyloxy)phenylboronic acid pinacol ester
  • 2,6-Difluorophenylboronic acid pinacol ester

Uniqueness

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is unique due to the presence of both fluorine atoms and a benzyloxy group, which enhance its reactivity and stability in various chemical reactions. This combination of functional groups makes it a valuable reagent in organic synthesis, particularly in the formation of complex biaryl structures.

Properties

IUPAC Name

2-(2,3-difluoro-6-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)16-15(11-10-14(21)17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHWIASKEBANNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656775
Record name 2-[6-(Benzyloxy)-2,3-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204580-70-0
Record name 2-[2,3-Difluoro-6-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204580-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[6-(Benzyloxy)-2,3-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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